molecular formula C16H10Cl2S B11997477 Thiophene, 2,5-bis(4-chlorophenyl)- CAS No. 82366-97-0

Thiophene, 2,5-bis(4-chlorophenyl)-

Cat. No.: B11997477
CAS No.: 82366-97-0
M. Wt: 305.2 g/mol
InChI Key: OAMKIKJEEIPWSI-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(4-chlorophenyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two 4-chlorophenyl groups attached at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-bis(4-chlorophenyl)- typically involves the condensation of thiophene with 4-chlorobenzaldehyde under acidic conditions. One common method is the Friedel-Crafts acylation, where thiophene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,5-bis(4-chlorophenyl)- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties. This makes it particularly useful in the development of organic electronic materials and as a precursor for further functionalization .

Properties

CAS No.

82366-97-0

Molecular Formula

C16H10Cl2S

Molecular Weight

305.2 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)thiophene

InChI

InChI=1S/C16H10Cl2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

OAMKIKJEEIPWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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